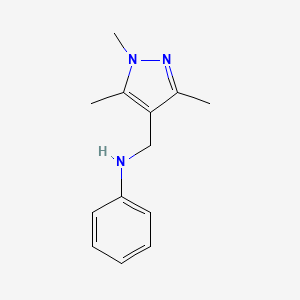

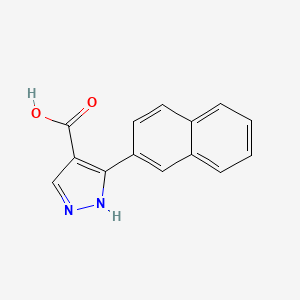

1-(Cyclohexylmethyl)-1H-pyrazol-4-amine

Overview

Description

1-(Cyclohexylmethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine is a valuable building block in the synthesis of heterocyclic compounds. Its derivatives are crucial for creating a wide array of heterocyclic structures like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of related compounds under mild reaction conditions facilitates the generation of versatile dyes and other heterocycles from various precursors, including amines and phenols (Gomaa & Ali, 2020).

Catalyst Systems in Organic Synthesis

In the realm of organic synthesis, this compound derivatives serve as effective ligands or intermediates in recyclable copper catalyst systems. These catalysts are pivotal for C-N bond-forming cross-coupling reactions, involving aromatic, heterocyclic, and aliphatic amines. The exploration of these catalyst systems underscores the synthesis's efficiency and environmental friendliness, paving the way for sustainable and commercially viable chemical processes (Kantam et al., 2013).

Anticancer Research

Research on pyrazoline derivatives, closely related to this compound, has revealed their potential in developing new anticancer agents. The electronic properties and structural versatility of pyrazolines make them suitable candidates for dynamic pharmacological applications, including anticancer activity. The exploration of pyrazoline derivatives in cancer treatment is a burgeoning field, promising new avenues for therapeutic intervention (Ray et al., 2022).

Pyrazole Derivatives as Pharmacophores

Pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pharmacophore's role of the pyrazole moiety in medicinal chemistry highlights its importance in drug discovery and development. These activities are attributed to the pyrazole core's interaction with various biological targets, offering significant potential for developing new therapeutic agents (Shaaban et al., 2012).

Neurodegenerative Disease Management

Pyrazoline-containing compounds, related to this compound, have shown efficacy in treating neurodegenerative disorders. Their neuroprotective properties make them potential candidates for managing diseases like Alzheimer's and Parkinson's. The modulation of enzymes such as acetylcholine esterase and monoamine oxidase by pyrazolines underlines their therapeutic value in neurodegenerative disease research (Ahsan et al., 2022).

Properties

IUPAC Name |

1-(cyclohexylmethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGOVMLMNFFNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide](/img/structure/B3085199.png)

![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B3085227.png)

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B3085236.png)